molecular formula C11H20N2O4 B159543 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 129799-15-1

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No.: B159543
CAS No.: 129799-15-1
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl and methyl groups. One common method includes the use of piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester 2-methyl ester as a starting material. This compound is subjected to hydrogenation in the presence of 10% palladium on carbon (Pd/C) in methanol under an inert atmosphere . The reaction is carried out for approximately 2 hours, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate: This compound has a similar structure but differs in the position of the methyl group.

    1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: This compound contains a benzyl group instead of a tert-butyl group.

    1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate: This compound has additional tert-butyl and carboxylate groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373561
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129799-15-1
Record name 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129799-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20373561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129799-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester (2.03 mmol) in DMF (4.0 mL) was added diethylamine (5%) and the resulting solution was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and purified using ethyl acetate/methanol (10%). ESI-MS m/z: 245(M+1), UV retention time: 0.78 min.
Name
piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9H-fluoren-9-ylmethyl) ester 2-methyl ester
Quantity
2.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate
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